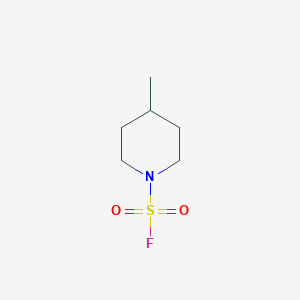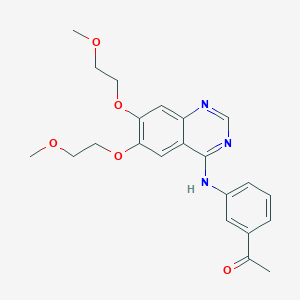
1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of quinazoline moiety substituted with methoxyethoxy groups, which enhances its solubility and bioavailability. It has garnered significant interest due to its potential therapeutic applications, especially in oncology.
准备方法
The synthesis of 1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one involves multiple steps. The initial step typically includes the formation of the quinazoline core, followed by the introduction of methoxyethoxy groups. The final step involves the coupling of the quinazoline derivative with the appropriate phenyl ethanone derivative under specific reaction conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
化学反应分析
1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the quinazoline ring, potentially forming dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethoxy groups, leading to the formation of various substituted derivatives
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in inhibiting specific biological pathways, making it a candidate for further biological studies.
Medicine: Its most notable application is in oncology, where it has demonstrated anti-cancer activity by inhibiting the proliferation of cancer cells
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of 1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one primarily involves the inhibition of specific enzymes and signaling pathways. It targets tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound effectively disrupts the growth and survival of cancer cells. Additionally, it may interact with other molecular targets, contributing to its overall therapeutic effects .
相似化合物的比较
1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. While these compounds share a similar core structure, the presence of methoxyethoxy groups in this compound enhances its solubility and bioavailability, potentially leading to improved therapeutic outcomes .
属性
分子式 |
C22H25N3O5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
1-[3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C22H25N3O5/c1-15(26)16-5-4-6-17(11-16)25-22-18-12-20(29-9-7-27-2)21(30-10-8-28-3)13-19(18)23-14-24-22/h4-6,11-14H,7-10H2,1-3H3,(H,23,24,25) |
InChI 键 |
FMRDQKHUXMVMTP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


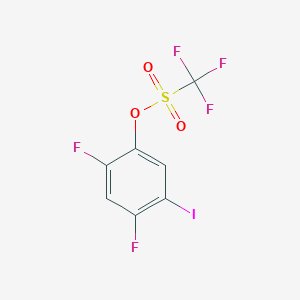

![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)
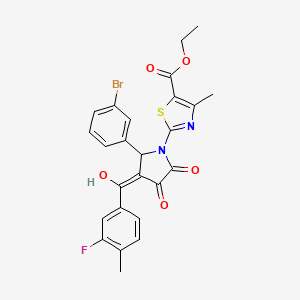
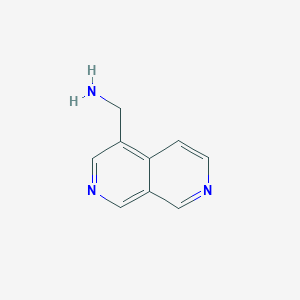
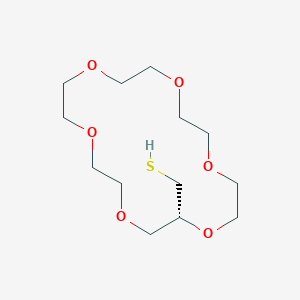
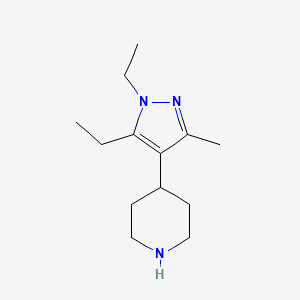
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)

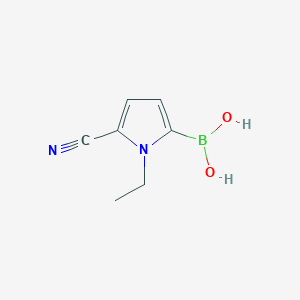
![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)
![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
